Home > Products > Screening Compounds P54791 > (TYR43)-PTH (43-68) (HUMAN)
(TYR43)-PTH (43-68) (HUMAN) - 92952-95-9

(TYR43)-PTH (43-68) (HUMAN)

Catalog Number: EVT-353194
CAS Number: 92952-95-9
Molecular Formula: C126H208N42O43
Molecular Weight: 2999.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(TYR43)-PTH (43-68) (HUMAN) is a peptide that represents a specific fragment of the parathyroid hormone, which plays a crucial role in calcium homeostasis and bone metabolism. This particular fragment consists of amino acids 43 to 68 of the human parathyroid hormone, where the first amino acid is a tyrosine residue. It is recognized for its physiological relevance and potential therapeutic applications.

Source: This peptide is derived from human parathyroid hormone, which is synthesized and secreted by the parathyroid glands. The hormone itself is crucial for regulating calcium levels in the blood.

Classification: (TYR43)-PTH (43-68) falls under the classification of peptides and hormones, specifically categorized as a parathyroid hormone fragment. It has been studied for its biological activity and potential implications in various medical conditions, particularly those related to calcium metabolism.

Synthesis Analysis

The synthesis of (TYR43)-PTH (43-68) can be achieved through solid-phase peptide synthesis methods. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Methods:

  1. Solid-Phase Peptide Synthesis: This method allows for the efficient assembly of peptide chains by adding one amino acid at a time while removing protective groups.
  2. High-Performance Liquid Chromatography (HPLC): Following synthesis, HPLC is employed to purify the synthesized peptide, ensuring high purity levels necessary for biological assays.

Technical Details: The molecular weight of (TYR43)-PTH (43-68) is approximately 2999.32 g/mol, with a molecular formula of C126H208N42O43. The sequence of this peptide is Tyr-Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly, highlighting its complex structure and potential interactions with biological receptors.

Molecular Structure Analysis

The molecular structure of (TYR43)-PTH (43-68) is characterized by its sequence of amino acids, which contributes to its three-dimensional conformation. The arrangement of these amino acids influences its biological activity and interaction with receptors.

Structure Data:

  • Molecular Weight: 2999.32 g/mol
  • Molecular Formula: C126H208N42O43
  • Amino Acid Sequence: Tyr-Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly

The structure can be represented in various formats including linear sequences and three-dimensional models using computational chemistry tools to visualize potential binding sites and conformational dynamics.

Chemical Reactions Analysis

The chemical reactivity of (TYR43)-PTH (43-68) primarily involves interactions with calcium-sensing receptors and other cellular targets involved in calcium signaling pathways.

Reactions:

  1. Binding Reactions: The fragment interacts with specific receptors that mediate calcium homeostasis.
  2. Signal Transduction Pathways: Upon binding, it activates downstream signaling cascades that influence cellular responses related to calcium metabolism.

Technical Details: Research has shown that this peptide can exhibit different behaviors in various physiological conditions, such as hypercalcemia or hypocalcemia, influencing its reactivity and functional outcomes.

Mechanism of Action

The mechanism of action for (TYR43)-PTH (43-68) involves its interaction with parathyroid hormone receptors on target cells, leading to several biological effects:

  1. Calcium Regulation: It modulates calcium levels in the bloodstream by promoting renal tubular reabsorption of calcium and stimulating bone resorption.
  2. Bone Metabolism: The peptide influences osteoclast activity, which plays a critical role in bone remodeling processes.

Research indicates that this fragment retains some functional properties similar to those of full-length parathyroid hormone, although its efficacy may vary based on receptor affinity and signaling pathways activated.

Physical and Chemical Properties Analysis

The physical and chemical properties of (TYR43)-PTH (43-68) are critical for understanding its behavior in biological systems:

  1. Physical State: Typically available as a lyophilized powder.
  2. Purity Levels: Commercially available products often report purities greater than 95%, ensuring suitability for research applications.
  3. Storage Conditions: It is generally recommended to store at -20°C to maintain stability.

Relevant data includes its solubility in aqueous solutions, stability under physiological conditions, and potential degradation pathways when exposed to various environmental factors.

Applications

(TYR43)-PTH (43-68) has several scientific uses, particularly in research focused on bone health and metabolic disorders:

  1. Research Tool: Utilized in studies investigating calcium signaling pathways and bone metabolism.
  2. Therapeutic Potential: Investigated for potential applications in treating conditions like osteoporosis or hypoparathyroidism due to its role in calcium regulation.
  3. Diagnostic Applications: May be used in assays to measure parathyroid hormone levels or assess renal function related to calcium metabolism.
Introduction to Parathyroid Hormone Fragments in Biomedical Research

Historical Evolution of Synthetic PTH Fragment Development

The development of synthetic PTH fragments paralleled key milestones in peptide chemistry and assay methodology:

  • 1970s–1980s: Foundations in Immunoassay Development: Early radioimmunoassays (RIAs) used bovine PTH extracts, yielding poor clinical specificity due to cross-reactivity with inactive fragments. The 1974 study by Fischer et al. demonstrated that synthetic human PTH fragments (e.g., 1-34 and 1-12) enabled antibodies with defined epitope recognition. This revealed PTH’s immunochemical heterogeneity and highlighted mid-region fragments (e.g., 44-68) as persistent interferents in C-terminal assays [1] [9].

  • Mid-Region Focus for Diagnostic Refinement: By the 1980s, mid-region-specific RIAs emerged to address limitations in renal failure patients. Synthetic peptides like (Tyr43)-PTH (43-68) were engineered with tyrosine substitutions for radioiodination. These facilitated antibodies targeting epitopes (e.g., 44-68) unaffected by C-terminal fragment accumulation. In primary hyperparathyroidism, mid-region RIAs showed superior diagnostic discrimination (91% sensitivity) compared to C-terminal assays (48%) [9].

  • Shift to Immunometric Assays: The late 1980s saw "intact PTH" immunometric assays (IMAs) replace RIAs. Though designed to detect 1-84 PTH, these 2nd-generation assays cross-reacted with large C-terminal fragments (e.g., 7-84). (Tyr43)-PTH (43-68) became essential for characterizing antibody specificities and elucidating IMA limitations, paving the way for 3rd-generation "bio-intact" assays targeting the N-terminus [4] [6].

Table 1: Key Synthetic PTH Fragments in Assay Development

Peptide FragmentAmino Acid SequencePrimary ApplicationImpact on PTH Research
(Tyr43)-PTH (43-68)Tyr-Arg-Asp-Ala-Gly...Ser-Leu-GlyMid-region RIA standardizationDifferentiated active/intact PTH in renal disease
hPTH (1-34)H-Ser-Val-Ser-Glu...Gln-Leu-OHGold standard for bioactive PTH studiesEstablished N-terminal bioactivity
hPTH (7-84)H-Glu-Leu-Leu...Ser-Leu-Gly-OHCharacterization of 2nd-gen IMA cross-reactivityRevealed overestimation of bioactive PTH

Rationale for Studying Mid-Region PTH Fragments in Endocrine Research

Mid-region PTH fragments are no longer dismissed as metabolic debris. Research driven by (Tyr43)-PTH (43-68) underscores two compelling rationales:

  • Cryptic Bioactivity and Non-Classical Signaling: While mid-region fragments lack PTH1R affinity, mass spectrometry studies identify them in CKD patients (e.g., 34-77, 37-84). In vitro, these fragments modulate osteoblast proliferation and calcium flux via unknown receptors. (Tyr43)-PTH (43-68) antagonizes PTH(1-84)-induced cAMP in bone cells, suggesting allosteric modulation or distinct receptor binding [7]. This challenges the "N-terminal-centric" model of PTH bioactivity.

  • Diagnostic Recalibration and Standardization: Mid-region fragments dominate circulating immunoreactivity in renal impairment. (Tyr43)-PTH (43-68)-based antibodies quantified this interference, revealing that 2nd-gen IMAs overestimate bioactive PTH by 40–60% in dialysis patients due to 7-84 fragment detection. This spurred KDIGO guidelines to adjust PTH targets in CKD and accelerated 3rd-gen IMA adoption [4] [6].

Table 2: Research Applications of (Tyr43)-PTH (43-68)

Application DomainKey FindingsClinical/Research Implications
Antibody Specificity MappingAnti-(43-68) antibodies bind epitopes in 44-68 region; no cross-reactivity with 1-34Enabled development of mid-region RIAs for renal failure
Metabolic Fragment Clearance(43-68)-like fragments accumulate in CKD due to reduced glomerular filtrationConfirmed renal excretion as primary clearance route for mid-region fragments
Non-Classical BioactivitySuppresses PTH(1-34)-mediated cAMP in UMR-106 osteoblasts at 100 nM concentrationsSuggests regulatory role in bone turnover

Concluding Remarks

(Tyr43)-PTH (43-68) exemplifies how "non-traditional" hormone fragments can reshape biomedical research. Once tools for assay optimization, synthetic mid-region peptides now illuminate complex signaling beyond classical receptors and refine diagnostic accuracy. Future work will leverage these fragments to decode PTH’s full physiological spectrum.

Properties

CAS Number

92952-95-9

Product Name

(TYR43)-PTH (43-68) (HUMAN)

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]oxy-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]oxy-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C126H208N42O43

Molecular Weight

2999.3 g/mol

InChI

InChI=1S/C126H208N42O43/c1-60(2)46-79(104(190)146-55-95(182)183)158-118(204)86(57-170)165-109(195)73(22-12-15-41-129)153-110(196)76(155-113(199)81(49-66-53-141-59-147-66)159-117(203)85(56-169)164-102(188)69(131)32-36-92(176)177)34-38-97(185)211-123(209)99(63(7)8)167-115(201)80(47-61(3)4)163-120(206)98(62(5)6)166-116(202)82(50-90(134)174)160-114(200)84(52-94(180)181)162-111(197)77(33-37-96(184)210-122(208)87(58-171)149-91(175)54-145-100(186)64(9)148-112(198)83(51-93(178)179)161-108(194)74(23-16-42-142-124(135)136)150-103(189)70(132)48-65-27-29-67(172)30-28-65)154-106(192)72(21-11-14-40-128)151-105(191)71(20-10-13-39-127)152-107(193)75(24-17-43-143-125(137)138)156-119(205)88-26-19-45-168(88)121(207)78(25-18-44-144-126(139)140)157-101(187)68(130)31-35-89(133)173/h27-30,53,59-64,66,68-88,98-99,169-172H,10-26,31-52,54-58,127-132H2,1-9H3,(H2,133,173)(H2,134,174)(H,145,186)(H,146,190)(H,148,198)(H,149,175)(H,150,189)(H,151,191)(H,152,193)(H,153,196)(H,154,192)(H,155,199)(H,156,205)(H,157,187)(H,158,204)(H,159,203)(H,160,200)(H,161,194)(H,162,197)(H,163,206)(H,164,188)(H,165,195)(H,166,202)(H,167,201)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H4,135,136,142)(H4,137,138,143)(H4,139,140,144)/t64-,66?,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,98-,99-/m0/s1

InChI Key

CXNBXQZCYIEDLK-KQRUHPJYSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CO)NC(=O)C(CCC(=O)O)N

Synonyms

43-Tyr-PTH (44-68)
43-tyrosyl-parathroid hormone (44-68)
hPTH (44-68), 43-Tyr-
parathyroid hormone (44-68), 43-Tyr-

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CO)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.